7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a pyrrolidin-1-ylmethyl group at the 8th position of the chromen-4-one core structure. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 7th position can be introduced through selective hydroxylation using reagents like hydroxylamine-O-sulfonic acid.
Pyrrolidin-1-ylmethyl Substitution: The pyrrolidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the pyrrolidin-1-ylmethyl group, which may result in different biological activities.
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one: Contains a methyl group instead of the pyrrolidin-1-ylmethyl group, leading to variations in chemical reactivity and biological properties.
7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one: Contains a morpholin-4-ylmethyl group, which may alter its pharmacological profile.
Uniqueness
The presence of the pyrrolidin-1-ylmethyl group in 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGDGAKBITWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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